2-Cyclopropyl-1-methyl-ethylamine hydrochloride
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Overview
Description
2-Cyclopropyl-1-methyl-ethylamine hydrochloride is a chemical compound with the molecular formula C6H14ClN. It is a white crystalline powder known for its solubility and unique molecular structure, which includes a cyclopropane ring and a methyl-ethylamine group . This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Mode of Action
It’s possible that this compound could interact with its targets through a variety of mechanisms, such as binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 2-Cyclopropyl-1-methyl-ethylamine hydrochloride. Given its structural similarity to other bioactive compounds, it may influence a variety of biochemical pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how this compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Cyclopropyl-1-methyl-ethylamine hydrochloride typically involves the conversion of cyclopropylmethanol to cyclopropylmethylamine, followed by a condensation reaction with ethylamine. The final step involves the reaction with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-methyl-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines .
Scientific Research Applications
2-Cyclopropyl-1-methyl-ethylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in various chemical processes
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-1-methyl-ethylamine hydrochloride
- 2-Cyclopropyl-2-propylamine hydrochloride
- Dimethylcyclopropylcarbinylamine hydrochloride
Uniqueness
2-Cyclopropyl-1-methyl-ethylamine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its cyclopropane ring provides rigidity, while the amine group offers reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
1-cyclopropylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(7)4-6-2-3-6;/h5-6H,2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSQDOEZLQMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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